![molecular formula C19H21N4O4+ B15131391 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- is a small molecule drug known for its antineoplastic properties. This compound is used in the treatment of various neoplastic diseases by impeding the actions of an enzyme critical to DNA synthesis and repair. Its molecular formula is C19H22N4O4, and it has a molecular weight of 370.40 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- involves several steps. One common method includes the reaction of 1,3-diethyl-2,6-dioxopurine with 3,4-dimethoxybenzaldehyde in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted purine derivatives .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and repair.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by impeding the actions of an enzyme critical to DNA synthesis and repair. This inhibition leads to the suppression of malignant cell growth and metastasis. The molecular targets include enzymes involved in the DNA replication process, such as DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-: Similar structure but with hydroxyl groups instead of methoxy groups.
1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-: Similar structure but with a methyl group at the 7-position.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its ability to inhibit DNA synthesis and repair, making it a potent antineoplastic agent.
Propiedades
Fórmula molecular |
C19H21N4O4+ |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C19H21N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3/q+1/b10-8+ |
Clave InChI |
CQMISINAALRAJL-CSKARUKUSA-N |
SMILES isomérico |
CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


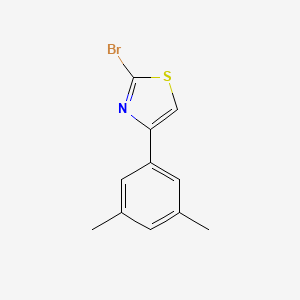
![6,8-Difluoro-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B15131327.png)

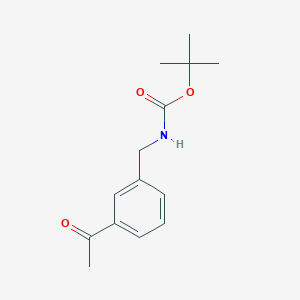
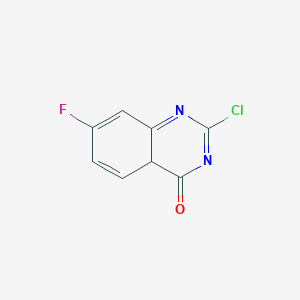
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
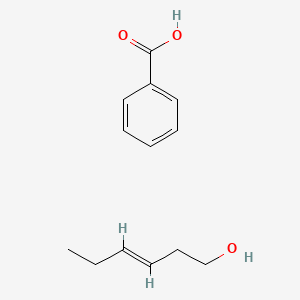
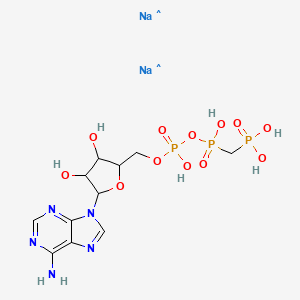
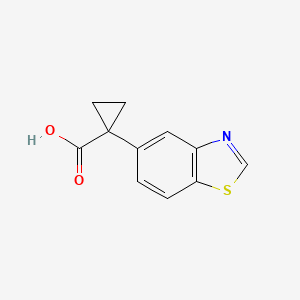
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)


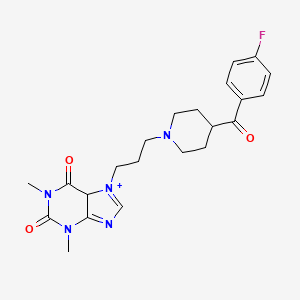
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
